(5E)-2-(4-bromophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-2-(4-bromophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that includes a bromophenyl group, a diethylamino group, and a thiazolo-triazol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(4-bromophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps. One common method starts with the preparation of the thiazolo-triazol core, followed by the introduction of the bromophenyl and diethylamino groups. The reaction conditions often include the use of polar solvents, acidic or basic catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
For large-scale production, the synthesis process is optimized to improve yield and reduce costs. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques. The industrial production methods focus on scalability, efficiency, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-(4-bromophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(5E)-2-(4-bromophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (5E)-2-(4-bromophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5E)-2-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5E)-2-(4-fluorophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5E)-2-(4-methylphenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of (5E)-2-(4-bromophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substitution pattern and the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound (5E)-2-(4-bromophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolotriazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula: C20H16BrN3O4S
- Molecular Weight: 474.3 g/mol
- CAS Number: 606952-80-1
- IUPAC Name: (5E)-2-(4-bromophenyl)-5-[4-(diethylamino)benzylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
The structure features a bromophenyl group and a thiazolotriazolone core, which contribute to its unique biological activity.
Synthesis
The synthesis of this compound typically involves:
- Condensation Reaction: The reaction of 4-bromobenzaldehyde with 4-(diethylamino)benzaldehyde under basic conditions to form an intermediate benzylidene compound.
- Formation of Thiazolotriazole Ring: The intermediate is then reacted with thiosemicarbazide in acidic conditions to yield the final product.
- Purification Techniques: Common methods include recrystallization and chromatography to achieve high purity levels.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit broad-spectrum antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.
Anticancer Potential
Studies have highlighted the anticancer properties of thiazolotriazoles. The compound's mechanism may involve the inhibition of specific kinases or modulation of cellular pathways associated with cancer proliferation. For instance, structural modifications around the thiazole core have been linked to enhanced anticancer activity in similar compounds.
Anti-inflammatory Effects
Preliminary investigations suggest that derivatives within this class can exhibit anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). These effects could be attributed to the inhibition of inflammatory mediators or pathways.
The specific mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with specific receptors could lead to altered signaling pathways that affect cell growth and survival.
Case Studies and Research Findings
Study | Findings |
---|---|
Study on Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria. |
Anticancer Research | Showed cytotoxic effects on various cancer cell lines, indicating potential for further development as an anticancer agent. |
Anti-inflammatory Assessment | Exhibited reduction in inflammation markers in animal models, supporting its use in inflammatory conditions. |
Properties
CAS No. |
606949-23-9 |
---|---|
Molecular Formula |
C21H19BrN4OS |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
(5E)-2-(4-bromophenyl)-5-[[4-(diethylamino)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H19BrN4OS/c1-3-25(4-2)17-11-5-14(6-12-17)13-18-20(27)26-21(28-18)23-19(24-26)15-7-9-16(22)10-8-15/h5-13H,3-4H2,1-2H3/b18-13+ |
InChI Key |
KJEYNDKIWPBOPX-QGOAFFKASA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
Origin of Product |
United States |
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